

Comprehensive Analytical Protocol for Ertugliflozin Degradation Products

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Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

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Introduction and Objective

Ertugliflozin is a medication used to treat type 2 diabetes mellitus. Understanding its stability and degradation profile under various stress conditions is a critical aspect of drug development and quality control. This protocol outlines a complete workflow based on a recent study that identified, isolated, and characterized five novel degradation products of **Ertugliflozin** for the first time using hyphenated analytical techniques [1]. The objective is to provide researchers with a detailed, reproducible method for conducting forced degradation studies.

Summary of Degradation Profile

Forced degradation was conducted as per ICH guidelines. **Ertugliflozin** was found to be relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions. Significant degradation was observed specifically under **acid hydrolysis** and **oxidative hydrolysis** conditions [1]. The table below summarizes the degradation products formed.

Table 1: Summary of Ertugliflozin Degradation Products and Conditions

Stress Condition	Number of Products	Degradation Product Identifiers
Acid Hydrolysis	4	Degradation Product 1 (DP1), DP2, DP3, DP4
Oxidative Hydrolysis	1	Degradation Product 5 (DP5)

Experimental Protocols

Materials and Reagents

- **API: Ertugliflozin** Active Pharmaceutical Ingredient (API).
- **Reagents:** Hydrochloric acid (HCl), hydrogen peroxide (H₂O₂, 30%), formic acid (LC-MS grade), acetonitrile (HPLC grade).
- **Water:** Purified using a Milli-Q water purification system [1].

Forced Degradation Studies

The degradation was performed as per ICH guidelines [1].

- **Acid Hydrolysis:** Expose **Ertugliflozin** to acidic conditions (e.g., HCl). After degradation, neutralize the solution using a saturated ammonium carbonate solution.
- **Oxidative Hydrolysis:** Expose **Ertugliflozin** to oxidative conditions (e.g., H₂O₂). After degradation, dilute the solution.
- **Post-treatment:** The resulting solutions from both conditions are then solidified using lyophilization (freeze-drying) to obtain solids for further analysis [1].

Instrumentation and Analytical Conditions

Table 2: Instrumentation for Ertugliflozin Degradation Product Analysis

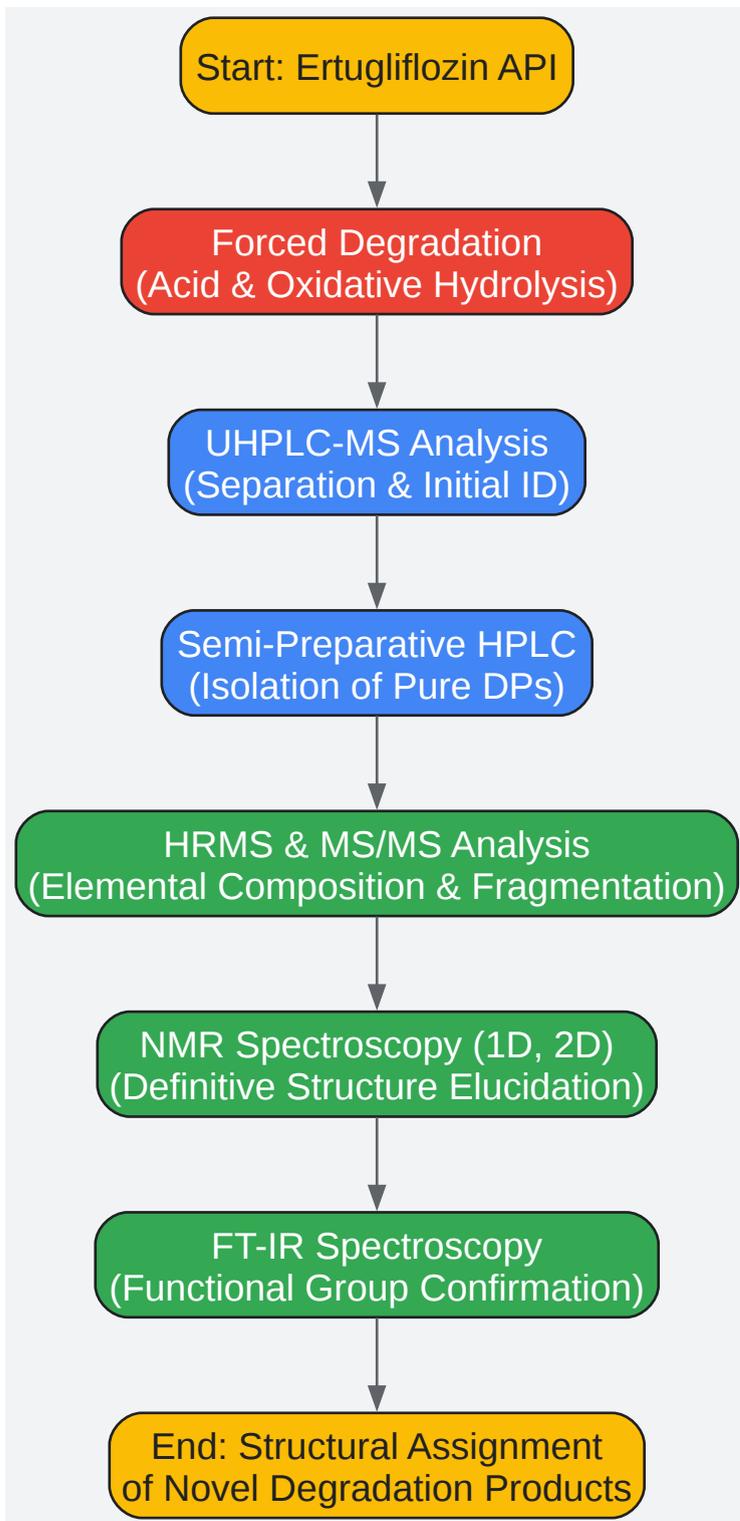
Technique	Instrument Details	Key Purpose
UHPLC-MS	Waters Acquity UPLC with SQD2 Mass Detector; Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 μ m)	Initial separation and identification of degradation products.
HRMS	Thermo Q Exactive Orbitrap MS with Dionex UHPLC front-end; Standard: Reserpine	Accurate mass measurement for elemental composition and fragmentation.
Semi-Preparative HPLC	Waters system with Luna C18 column (150 x 25 mm, 5 μ m) and auto fraction collector	Isolation of individual degradation products for further study.
NMR Spectroscopy	Bruker Avance Neo (400 MHz); Solvent: DMSO- <i>d</i> ₆	Definitive structural characterization (1D and 2D experiments).
FT-IR Spectroscopy	Shimadzu IR-Affinity-1S	Functional group identification.

Optimized UHPLC-MS Method [1]:

- **Mobile Phase:** A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
- **Gradient Program:** 0 min/3% B, 0.5 min/3% B, 2.5 min/98% B, 3.5 min/98% B, 3.6 min/3% B, 4.0 min/3% B.
- **Flow Rate:** 0.4 mL/min
- **Column Temperature:** 35 °C
- **Injection Volume:** 0.5 μ L
- **Runtime:** 4.0 minutes

Structural Characterization Workflow

The following diagram illustrates the logical workflow from stress testing to structural elucidation.



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Key Outcomes and Analytical Data

The study successfully identified and fully characterized five novel degradation products. The key analytical data for structure confirmation included [1]:

- **HRMS Data:** Provided exact mass measurements for the molecular ions and key fragments of all degradation products, allowing for the determination of their elemental compositions.
- **NMR Data:** ^1H , ^{13}C , and 2D NMR spectra (e.g., COSY, HSQC, HMBC) in DMSO- d_6 provided concrete evidence for the structure of each degradation product, confirming the position of changes in the molecular framework.
- **Chromatographic Data:** The developed UHPLC-MS method successfully resolved all five degradation products from the parent drug in a short runtime of 4 minutes.

Application Notes for Researchers

- **Method Efficiency:** The described UHPLC-MS method is highly efficient for routine analysis, offering excellent resolution of **Ertugliflozin** and its five degradation products in just 4 minutes [1].
- **Hyphenated Technique Power:** This protocol demonstrates the power of combining separation science (LC) with multiple spectroscopic techniques (MS, NMR) for unambiguous identification of unknown impurities.
- **Handling of Isolates:** After isolation via preparative HPLC and lyophilization, the degradation products were characterized using a full suite of techniques (HRMS, NMR, IR), providing a comprehensive and defensible structural assignment [1].
- **Regulatory Compliance:** The study was conducted per ICH guidelines, making the data suitable for regulatory submissions.

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References

1. Identification, isolation, and structural characterization of ... [nature.com]

To cite this document: Smolecule. [Comprehensive Analytical Protocol for Ertugliflozin Degradation Products]. Smolecule, [2026]. [Online PDF]. Available at:

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